molecular formula C33H20N4O7 B13127469 2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione CAS No. 41621-58-3

2-Benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione

Cat. No.: B13127469
CAS No.: 41621-58-3
M. Wt: 584.5 g/mol
InChI Key: SMXMNKAABSUFCR-UHFFFAOYSA-N
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Description

2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes benzoyl and nitrophenyl groups attached to an anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of 1,4-diaminoanthraquinone, which is then subjected to nitration to introduce nitro groups. The final step involves the benzoylation of the compound to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for benzoylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .

Scientific Research Applications

2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that induce oxidative stress in cells. These actions make it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler anthraquinone derivative used in dyes and pigments.

    Mitoxantrone: An anthraquinone-based chemotherapeutic agent.

    Benzanthrone: Used in the production of dyes and as a fluorescent probe.

Uniqueness

2-Benzoyl-1,4-bis((4-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific combination of benzoyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS sets it apart from other anthraquinone derivatives.

Properties

CAS No.

41621-58-3

Molecular Formula

C33H20N4O7

Molecular Weight

584.5 g/mol

IUPAC Name

2-benzoyl-1,4-bis(4-nitroanilino)anthracene-9,10-dione

InChI

InChI=1S/C33H20N4O7/c38-31(19-6-2-1-3-7-19)26-18-27(34-20-10-14-22(15-11-20)36(41)42)28-29(33(40)25-9-5-4-8-24(25)32(28)39)30(26)35-21-12-16-23(17-13-21)37(43)44/h1-18,34-35H

InChI Key

SMXMNKAABSUFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5C3=O)NC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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